2-{[1-(3-Chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine
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Overview
Description
2-{[1-(3-Chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a sulfonylpiperidine moiety with a fluoropyrimidine ring, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-Chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 3-chloro-4-methoxyphenylsulfonylpiperidine intermediate through a series of reactions, including sulfonylation and piperidine ring formation. This intermediate is then coupled with a fluoropyrimidine derivative under specific reaction conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-Chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
2-{[1-(3-Chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[1-(3-Chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonylpiperidine derivatives and fluoropyrimidine analogs. These compounds share structural features with 2-{[1-(3-Chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine but may differ in their specific substituents or functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of a sulfonylpiperidine moiety with a fluoropyrimidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the fluorine atom in the pyrimidine ring can enhance the compound’s stability and reactivity, while the sulfonylpiperidine moiety can influence its biological activity.
Properties
IUPAC Name |
2-[1-(3-chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN3O4S/c1-24-15-3-2-13(8-14(15)17)26(22,23)21-6-4-12(5-7-21)25-16-19-9-11(18)10-20-16/h2-3,8-10,12H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMYPGBWVIDMTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=N3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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